molecular formula C12H16O4 B8369925 2-Hydroxy-3-(4-hydroxy-phenyl)-2-methyl-propionic acid ethyl ester

2-Hydroxy-3-(4-hydroxy-phenyl)-2-methyl-propionic acid ethyl ester

Cat. No. B8369925
M. Wt: 224.25 g/mol
InChI Key: NBYVNGSLBRFXKA-UHFFFAOYSA-N
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Patent
US07544812B2

Procedure details

3-(4-Benzyloxy-phenyl)-2-hydroxy-2-methyl-propionic acid ethyl ester (5.9 g, 18.77 mmol) is dissolved in ethanol (375 mL), treated with 10% palladium on carbon (2.95 g), and stirred under an atmosphere of hydrogen for 2 h. The suspension is filtered and concentrated to provide the title compound. 1H NMR (400 MHz, CDCl3): δ 7.00 (d, 2H, J=8.3 Hz), 6.69 (d, 2H, J=8.3 Hz), 4.18-4.13 (m, 2H), 2.99, 2.83 (ABq, 2H, J=13.7 Hz), 1.47 (s, 3H), 1.24 (t, 3H, J=7.34 Hz). Rf=0.58 in 50% acetone in hexanes.
Name
3-(4-Benzyloxy-phenyl)-2-hydroxy-2-methyl-propionic acid ethyl ester
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
2.95 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:23])[C:5]([OH:22])([CH3:21])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13]CC2C=CC=CC=2)=[CH:9][CH:8]=1)[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:23])[C:5]([OH:22])([CH3:21])[CH2:6][C:7]1[CH:8]=[CH:9][C:10]([OH:13])=[CH:11][CH:12]=1)[CH3:2]

Inputs

Step One
Name
3-(4-Benzyloxy-phenyl)-2-hydroxy-2-methyl-propionic acid ethyl ester
Quantity
5.9 g
Type
reactant
Smiles
C(C)OC(C(CC1=CC=C(C=C1)OCC1=CC=CC=C1)(C)O)=O
Name
Quantity
375 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.95 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under an atmosphere of hydrogen for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C(CC1=CC=C(C=C1)O)(C)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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